(R)-2-Fluoro-1-(pyridin-2-yl)butan-1-one
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Overview
Description
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one is an organic compound that features a fluorine atom, a pyridine ring, and a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobutanone and pyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(pyridin-2-yl)ethanone
- 2-Fluoro-1-(pyridin-2-yl)propan-1-one
- 2-Fluoro-1-(pyridin-2-yl)pentan-1-one
Uniqueness
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one is unique due to its specific structural features, such as the position of the fluorine atom and the length of the carbon chain. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(2R)-2-fluoro-1-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-2-7(10)9(12)8-5-3-4-6-11-8/h3-7H,2H2,1H3/t7-/m1/s1 |
InChI Key |
CWPFKLROBIDIND-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(=O)C1=CC=CC=N1)F |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=N1)F |
Origin of Product |
United States |
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